molecular formula C10H10N2O2 B14038560 5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile

5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile

Cat. No.: B14038560
M. Wt: 190.20 g/mol
InChI Key: FDIXZEHKSAXXLS-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile is an organic compound with the molecular formula C11H12N2O2. It is a derivative of picolinonitrile, where a tetrahydrofuran group is attached to the pyridine ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile typically involves the reaction of picolinonitrile with tetrahydrofuran under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the tetrahydrofuran, followed by nucleophilic substitution on the picolinonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydrofuran group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • **6-((Tetrahydrofuran-3-YL)oxy)methyl)picolinonitrile
  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
  • 3-Hydroxy-4-substituted-picolinonitriles

Uniqueness

5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile is unique due to the presence of the tetrahydrofuran group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and binding interactions compared to other picolinonitrile derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(oxolan-3-yloxy)pyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-2-9(6-12-8)14-10-3-4-13-7-10/h1-2,6,10H,3-4,7H2

InChI Key

FDIXZEHKSAXXLS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CN=C(C=C2)C#N

Origin of Product

United States

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